molecular formula C7H5BrN2O B1526351 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one CAS No. 1190322-81-6

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one

Cat. No.: B1526351
CAS No.: 1190322-81-6
M. Wt: 213.03 g/mol
InChI Key: VIZFVDGBSWMXSW-UHFFFAOYSA-N
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Description

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is a compound of great interest in the field of heterocyclic chemistry This compound features a unique structure where a bromine atom is substituted at the 6th position of a pyrrolo[2,3-b]pyridin-2-one core

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, this compound can potentially disrupt these pathways and prevent the progression of these cancers .

Pharmacokinetics

It is noted that this compound, with its low molecular weight, would be an appealing lead compound which was beneficial to the subsequent optimization .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . In addition, it also significantly inhibited the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity with varying degrees of potency. The compound binds to the tyrosine kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and migration, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In breast cancer cells, for example, the compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells, which are critical processes in cancer metastasis. Additionally, this compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs. This binding inhibits the kinase activity of the receptors, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling cascades . The compound’s ability to inhibit multiple FGFR isoforms (FGFR1, FGFR2, and FGFR3) highlights its potential as a broad-spectrum FGFR inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, although some cells may develop resistance over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions can lead to the formation of metabolites that may retain some biological activity or be excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. This distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity within the cytoplasm is sufficient to exert its inhibitory effects on FGFR signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Bromination: : A common method to introduce the bromine atom involves using bromine or N-bromosuccinimide in the presence of a solvent such as dichloromethane. Reaction conditions typically include mild temperatures and controlled reaction times to prevent over-bromination.

  • Cyclization: : This involves forming the pyrrolo[2,3-b]pyridin-2-one core through cyclization reactions. Common starting materials include substituted pyridines or pyrroles. Catalysts like palladium on carbon or copper(I) iodide might be used to facilitate the cyclization under inert atmosphere conditions.

Industrial Production Methods: Industrial-scale synthesis would likely involve optimizing the above-mentioned reactions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: : Due to the electron-withdrawing effect of the bromine atom, the compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the bromine.

  • Oxidation and Reduction: : The compound's functional groups allow it to participate in oxidation (e.g., converting the pyrrole ring to a pyrrolinone) and reduction reactions (e.g., reducing the bromine to a hydrogen atom).

Common Reagents and Conditions:

  • Nucleophiles: : Such as amines, thiols, or alkoxides in substitution reactions.

  • Oxidizing Agents: : Like potassium permanganate or hydrogen peroxide for oxidation reactions.

  • Reducing Agents: : Such as lithium aluminum hydride or palladium on carbon for reduction reactions.

Major Products: The products formed depend on the specific reactions, but they typically include various substituted pyrrolo[2,3-b]pyridin-2-one derivatives, which can be further functionalized for diverse applications.

Scientific Research Applications

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is valuable in numerous scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and materials.

  • Biology: : Serves as a building block in the development of biologically active compounds, including potential pharmaceuticals.

  • Medicine: : Its derivatives have been explored for antimicrobial, anti-inflammatory, and anticancer properties.

  • Industry: : Utilized in the synthesis of dyes, pigments, and other functional materials due to its stable and reactive structure.

Comparison with Similar Compounds

6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is unique due to its specific bromine substitution and fused ring system. Similar compounds include:

  • 6-Chloro-1h-pyrrolo[2,3-b]pyridin-2(3h)-one: : Similar structure but with a chlorine atom, which might affect its reactivity and biological activity.

  • 1h-Pyrrolo[2,3-b]pyridin-2(3h)-one: : Lacks the halogen substitution, potentially leading to different reactivity and applications.

  • 3-Bromo-pyridine: : Shares the bromine and pyridine elements but lacks the fused pyrrole ring, resulting in distinct chemical behavior and applications.

Each of these compounds presents its own set of reactivities and applications, making this compound a unique and versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

6-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZFVDGBSWMXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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